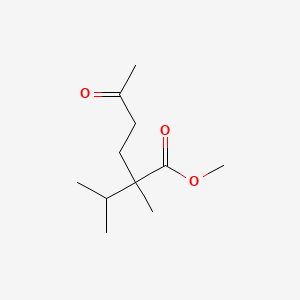

Methyl 2-isopropyl-2-methyl-5-oxohexanoate

Description

Context of γ-Keto Ester and Branched Alkyl Ester Motifs in Complex Molecule Synthesis

The γ-keto ester functionality is a valuable synthetic intermediate, offering multiple reactive sites for carbon-carbon bond formation and functional group interconversion. The ketone and ester groups can be selectively manipulated to build molecular complexity, making γ-keto esters versatile precursors in the synthesis of natural products and pharmaceuticals. For instance, the ketone can undergo nucleophilic addition, reduction, or serve as a handle for aldol (B89426) reactions, while the ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives.

Branched alkyl esters, on the other hand, are integral components of numerous biologically active molecules. The specific arrangement and size of the alkyl branches can significantly influence a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The isopropyl and methyl groups at the α-position of Methyl 2-isopropyl-2-methyl-5-oxohexanoate contribute to steric bulk, which can play a crucial role in directing the stereochemical outcome of reactions at adjacent centers.

Academic Significance of All-Carbon Quaternary Stereocenters in Synthetic Chemistry

The most formidable feature of this compound from a synthetic standpoint is its all-carbon quaternary stereocenter at the C-2 position. An all-carbon quaternary stereocenter is a carbon atom bonded to four other carbon atoms. The construction of these centers is a long-standing challenge in organic synthesis due to the inherent steric hindrance. The four carbon substituents create a sterically congested environment, making it difficult for reagents to access the reactive center.

The development of methodologies to construct such stereocenters with high efficiency and stereocontrol is a highly active area of research. Success in this arena opens doors to the synthesis of a vast array of complex natural products and chiral drugs that possess these structural motifs. The presence of a quaternary stereocenter can impart significant conformational rigidity to a molecule, which is often a desirable trait for enhancing biological activity and selectivity.

Research Landscape and Potential Areas of Investigation for Branched Keto-Esters

The research landscape for branched keto-esters is vibrant, with a continuous stream of new synthetic methods being developed. Key areas of investigation include the development of catalytic, enantioselective methods for their synthesis, which would allow for the controlled formation of chiral molecules. Given the presence of a ketone, an ester, and a quaternary center, this compound and its analogs could be explored as versatile building blocks in diversity-oriented synthesis, a strategy aimed at rapidly generating libraries of structurally diverse small molecules for biological screening.

Further investigation into the natural occurrence of this compound in Citrullus colocynthis could also yield valuable insights. Understanding its biosynthetic pathway could inspire new enzymatic or biomimetic synthetic strategies. Moreover, exploring the biological activities of this and related branched keto-esters could uncover novel therapeutic leads. The structural similarity to other biologically active natural products suggests that this class of compounds may possess interesting pharmacological properties. nih.govekb.egekb.egmdpi.comnih.govnih.govresearchgate.netnih.govekb.eg

Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 33422-34-3 |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Density | Not specified in literature |

| Solubility | Not specified in literature |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-5-oxo-2-propan-2-ylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-8(2)11(4,10(13)14-5)7-6-9(3)12/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIWTDYBBHQCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CCC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336747 | |

| Record name | Methyl 2-isopropyl-2-methyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33422-34-3 | |

| Record name | Methyl 2-isopropyl-2-methyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profile of Methyl 2 Isopropyl 2 Methyl 5 Oxohexanoate

Reactions Involving the Ester Functionality

The ester group in Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a classic site for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group.

The conversion of the methyl ester to an amide is a fundamental transformation. This is typically achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. The reaction, often referred to as aminolysis, generally requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The direct reaction with amines is often slow and may require forcing conditions due to the relatively poor leaving group ability of the methoxide (B1231860) ion.

In the context of more complex syntheses, such as in the formation of peptide bonds, the ester can be converted to a more reactive carboxylic acid via hydrolysis. This resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Table 1: Illustrative Amidation and Peptide Coupling Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia (NH₃) | 2-isopropyl-2-methyl-5-oxohexanamide | Amidation |

| This compound | Primary Amine (R-NH₂) | N-alkyl-2-isopropyl-2-methyl-5-oxohexanamide | Amidation |

Note: DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole) are common coupling reagents.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically acid or base-catalyzed. In the case of this compound, reaction with a different alcohol (R'-OH) in the presence of a catalytic amount of acid (e.g., sulfuric acid) or base (e.g., sodium alkoxide) will lead to the formation of a new ester and methanol (B129727). The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Table 2: Examples of Transesterification Reactants

| Original Ester | Reagent Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Ethanol | Acid or Base | Ethyl 2-isopropyl-2-methyl-5-oxohexanoate |

| This compound | Propanol | Acid or Base | Propyl 2-isopropyl-2-methyl-5-oxohexanoate |

Transformations of the Ketone Moiety

The ketone group at the 5-position provides a site for a variety of nucleophilic addition and condensation reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

The ketone can be selectively reduced to a secondary alcohol in the presence of the ester functionality. This chemoselectivity is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. The choice of reducing agent is therefore crucial for targeting the desired functional group.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. libretexts.org Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketone to form tertiary alcohols after an acidic workup.

Condensation reactions, such as the Wittig reaction, can be employed to convert the ketone into an alkene. In this reaction, a phosphorus ylide is used to replace the carbonyl oxygen with a carbon-carbon double bond. Aldol-type condensation reactions are also possible if the ketone can be enolized.

Chemical Modifications of the Branched Alkyl Groups

The isopropyl and methyl groups attached to the alpha-carbon are generally unreactive due to the strength of the C-C and C-H sigma bonds. libretexts.org Modification of these groups typically requires harsh reaction conditions, such as free-radical halogenation. Under UV light or at high temperatures, halogens (e.g., Br₂, Cl₂) can react with the alkanes to form alkyl halides. However, this reaction is often unselective and can lead to a mixture of products. Due to the presence of more reactive functional groups in this compound, such transformations would likely require protection of the ester and ketone moieties to avoid undesired side reactions.

Substitution Reactions on Alkyl Chains

The alkyl chains of this compound, specifically the methyl and isopropyl groups attached to the quaternary α-carbon (C2), present significant challenges for classical nucleophilic substitution reactions. The quaternary nature of the C2 carbon atom inherently precludes SN2-type reactions at this center due to the absence of a hydrogen atom for backside attack and severe steric hindrance. Any potential SN1-type reaction would be highly unfavorable due to the instability of the resulting primary carbocations that would need to form on the methyl or isopropyl groups.

Consequently, substitution reactions on these alkyl chains are more likely to proceed through radical-mediated pathways or via modern C-H activation strategies.

Predicted Substitution Reactions and Conditions:

| Reaction Type | Reagents and Conditions | Expected Outcome |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Preferential bromination at the tertiary C-H bond of the isopropyl group. |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir), directing group | Site-selective introduction of functional groups on the methyl or isopropyl moieties. |

It is important to note that the presence of the ketone and ester functionalities could influence the regioselectivity of these reactions.

Functional Group Interconversions on the Isopropyl and Methyl Moieties

The direct conversion of the unactivated C-H bonds of the isopropyl and methyl groups into other functional groups is a challenging yet synthetically valuable transformation. Such interconversions would almost certainly necessitate the use of C-H activation/functionalization methodologies, which have emerged as powerful tools for streamlining synthetic routes.

These reactions typically involve a transition metal catalyst that can selectively cleave a C-H bond and introduce a new functional group. The presence of the carbonyl group of the ester or the ketone could potentially serve as a directing group to guide the catalyst to a specific C-H bond, enhancing the regioselectivity of the functionalization.

Potential Functional Group Interconversions via C-H Activation:

| Initial Group | Target Functional Group | Potential Reagents and Catalysts |

| Methyl (-CH₃) | Hydroxymethyl (-CH₂OH) | O₂/reductant, photocatalyst or transition metal catalyst |

| Methyl (-CH₃) | Aminomethyl (-CH₂NH₂) | N-containing reagents, Rh or Ir catalysts |

| Isopropyl (-CH(CH₃)₂) | Tertiary Alcohol (-C(OH)(CH₃)₂) | Oxidation via C-H activation |

The feasibility and outcome of these transformations would be highly dependent on the specific catalytic system employed and the reaction conditions.

Reactivity in Complex Ligation Systems (e.g., Oxo-Ester Mediated Native Chemical Ligation in Biomaterial Science)

Oxo-ester mediated native chemical ligation (OMNCL) is a powerful technique for the formation of amide bonds, typically between a peptide with an N-terminal cysteine residue and a C-terminal oxo-ester. achemblock.com In principle, this compound, possessing an oxo-ester functionality, could participate in such ligation reactions.

The mechanism of OMNCL involves the nucleophilic attack of the cysteine thiol on the ester carbonyl, followed by a rapid S-to-N acyl transfer to form the thermodynamically more stable amide bond. achemblock.com However, the reactivity of the oxo-ester is a critical factor for the success of the ligation.

In the case of this compound, the ester carbonyl is situated adjacent to a highly sterically hindered quaternary carbon atom, which bears both an isopropyl and a methyl group. This steric bulk would significantly impede the approach of the nucleophilic cysteine thiol, thereby drastically reducing the rate of the initial transthioesterification step. While OMNCL has been shown to proceed with some sterically hindered C-terminal amino acid residues, the extreme steric congestion at the α-position of this particular oxo-ester would likely render it a very poor substrate for this type of ligation under standard conditions. nih.gov

Factors Affecting Reactivity in OMNCL:

| Feature of this compound | Predicted Effect on OMNCL | Rationale |

| Presence of an oxo-ester group | Potential for participation | The molecule contains the necessary functional group for this ligation chemistry. |

| Steric hindrance at the α-carbon | Significant decrease in reaction rate | The bulky isopropyl and methyl groups shield the ester carbonyl from nucleophilic attack by the cysteine thiol. |

Therefore, while theoretically possible, the practical application of this compound in oxo-ester mediated native chemical ligation systems is expected to be highly inefficient without specialized catalysts or reaction conditions designed to overcome the substantial steric barrier.

Advanced Spectroscopic and Computational Characterization of Methyl 2 Isopropyl 2 Methyl 5 Oxohexanoate

Elucidation of Molecular Structure and Stereochemistry via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural and connectivity map of Methyl 2-isopropyl-2-methyl-5-oxohexanoate can be constructed.

Proton (¹H) NMR for Structural Connectivity and Chemical Environment Analysis

The predicted ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The chemical shifts (δ) are indicative of the shielding or deshielding effects of neighboring functional groups.

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₃) | 2.15 | s | 3H |

| H-3 (CH₂) | 2.70 | t | 2H |

| H-4 (CH₂) | 1.95 | t | 2H |

| H-6 (CH₃) | 1.15 | s | 3H |

| H-7 (CH) | 2.25 | sept | 1H |

| H-8 (CH₃) | 0.90 | d | 6H |

| H-9 (OCH₃) | 3.70 | s | 3H |

Note: These are predicted values and may differ slightly from experimental results.

The singlet at approximately 2.15 ppm is characteristic of the methyl protons adjacent to the ketone (H-1). The methylene (B1212753) protons at H-3 and H-4 are expected to appear as triplets due to coupling with each other. The singlet at 1.15 ppm corresponds to the methyl group at the quaternary center (H-6). The isopropyl group gives rise to a septet for the methine proton (H-7) and a doublet for the two equivalent methyl groups (H-8). The sharp singlet around 3.70 ppm is indicative of the methyl ester protons (H-9).

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

| Carbon | Chemical Shift (ppm) |

| C-1 (CH₃) | 30.0 |

| C-2 (C=O) | 208.0 |

| C-3 (CH₂) | 43.0 |

| C-4 (CH₂) | 28.0 |

| C-5 (C) | 48.0 |

| C-6 (CH₃) | 22.0 |

| C-7 (CH) | 35.0 |

| C-8 (CH₃) | 17.0 |

| C-9 (OCH₃) | 52.0 |

| C-10 (C=O) | 175.0 |

| C-11 (C) | 48.0 |

Note: These are predicted values and may differ slightly from experimental results.

The carbonyl carbons of the ketone and the ester are expected at the most downfield shifts, around 208.0 ppm (C-2) and 175.0 ppm (C-10), respectively. The quaternary carbon (C-5) would appear around 48.0 ppm. The remaining aliphatic carbons fall within the expected ranges for their respective environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

To definitively connect the proton and carbon signals and establish the complete molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the coupling between the methylene protons at H-3 and H-4, and the coupling between the isopropyl methine proton (H-7) and the isopropyl methyl protons (H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton at 2.15 ppm would correlate with the carbon at 30.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

The methyl protons (H-1) to the ketone carbonyl carbon (C-2) and the methylene carbon (C-3).

The ester methyl protons (H-9) to the ester carbonyl carbon (C-10).

The methyl protons at C-6 to the quaternary carbon (C-5), the adjacent methylene carbon (C-4), and the isopropyl methine carbon (C-7).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Interpretation

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z 200.

Expected Key Fragment Ions in EI-MS:

| m/z | Fragment |

| 185 | [M - CH₃]⁺ |

| 169 | [M - OCH₃]⁺ |

| 157 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 141 | [M - COOCH₃]⁺ |

| 115 | [M - CH₂CH₂COCH₃]⁺ |

| 83 | [CH₂C(CH₃)COOCH₃]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation from rearrangement) |

| 43 | [CH₃CO]⁺ |

The fragmentation is likely to be initiated by cleavage alpha to the carbonyl groups and the ester functionality, as well as McLafferty-type rearrangements. The presence of the quaternary carbon would also influence the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a compound.

For this compound, with the molecular formula C₁₁H₂₀O₃, the calculated exact mass is:

Calculated Exact Mass: 200.14124 g/mol

An experimental HRMS measurement that matches this calculated value to within a few parts per million would provide strong evidence for the proposed molecular formula.

Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification

Infrared spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

A salient feature of the IR spectrum of this compound is the presence of two well-defined carbonyl (C=O) stretching absorptions, owing to the ester and ketone functionalities. The position of these bands is sensitive to the electronic environment of the carbonyl group.

The ester carbonyl group (-(C=O)O-) typically exhibits a strong absorption band in the range of 1750-1735 cm⁻¹. For saturated aliphatic esters, this peak is often observed around 1740 cm⁻¹. The ketone carbonyl group (-(C=O)-), being part of an acyclic, saturated system, is expected to show a strong absorption at a slightly lower wavenumber, generally in the region of 1725-1705 cm⁻¹. This difference in absorption frequency arises from the electronic influence of the oxygen atom attached to the ester carbonyl, which is absent in the ketone.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Strong |

| Ketone Carbonyl (C=O) | Stretching | 1725 - 1705 | Strong |

The alkyl framework of this compound, comprising methyl, isopropyl, and methylene groups, gives rise to a series of characteristic vibrations. The stretching vibrations of the carbon-hydrogen (C-H) bonds in these sp³-hybridized alkyl groups are observed in the 3000-2850 cm⁻¹ region. These are typically strong and sharp peaks.

In addition to the stretching vibrations, C-H bending vibrations are also prominent. Methyl (-CH₃) groups typically show an asymmetrical bending (scissoring) vibration around 1450 cm⁻¹ and a symmetrical bending (umbrella) vibration near 1375 cm⁻¹. The presence of the isopropyl group, with its two methyl groups attached to a common carbon, may lead to a characteristic splitting of the symmetrical bending band, appearing as a doublet around 1385 cm⁻¹ and 1365 cm⁻¹. Methylene (-CH₂-) groups exhibit a scissoring vibration near 1465 cm⁻¹.

| Alkyl Group Vibration | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 3000 - 2850 | Strong |

| -CH₃ (asymmetrical) | Bending | ~1450 | Medium |

| -CH₂- (scissoring) | Bending | ~1465 | Medium |

| -CH₃ (symmetrical) | Bending | ~1375 | Medium-Weak |

| Isopropyl group | Bending (doublet) | ~1385 and ~1365 | Medium-Weak |

Application of Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry serves as a powerful complement to experimental techniques, providing a detailed molecular-level understanding of structure, properties, and reactivity that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. Geometrical optimization of this compound using DFT, for instance with the B3LYP functional and a 6-31G* basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule.

Furthermore, DFT calculations can provide valuable insights into the electronic properties. The distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map can be computed. This information is crucial for understanding the molecule's reactivity, including identifying the most likely sites for nucleophilic or electrophilic attack. For example, the carbonyl carbons of the ester and ketone groups are expected to be electrophilic centers.

| Computational Method | Calculated Property | Insight Provided |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Optimized Geometry | Predicts stable 3D structure, bond lengths, and angles. |

| DFT | Electronic Properties (HOMO/LUMO, Electrostatic Potential) | Reveals electron distribution and predicts reactive sites. |

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. By simulating the atomic motions based on a given force field, MD simulations can identify the most populated conformations and the energy barriers between them. This provides a dynamic picture of the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its physical properties and biological interactions. For acyclic molecules, MD simulations are particularly useful for understanding the preferred arrangements of the carbon backbone and the orientation of functional groups.

Computational chemistry is also a powerful tool for investigating reaction mechanisms. For this compound, potential reactions include enolization at the carbons alpha to the ketone or ester carbonyls, or nucleophilic addition to the carbonyl carbons. DFT calculations can be used to model the reaction pathways for such transformations. By locating the transition state structures and calculating their energies, the activation energy barriers for different pathways can be determined. This allows for a prediction of the most favorable reaction mechanism. For instance, the relative acidities of the α-protons and the stability of the corresponding enolates can be computationally assessed to predict the preferred site of deprotonation.

Q & A

Q. How can researchers determine the crystal structure of Methyl 2-isopropyl-2-methyl-5-oxohexanoate using X-ray crystallography?

- Methodological Answer : X-ray crystallography is the gold standard for structural determination. After synthesizing and crystallizing the compound, use SHELXL (part of the SHELX suite) for refinement, which is robust for small-molecule structures . For visualization and thermal ellipsoid plotting, employ ORTEP-3 , which provides a graphical interface to generate high-quality crystallographic diagrams . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are recommended for validating the identity and purity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR , and mass spectrometry for cross-validation. For NMR, compare chemical shifts with analogous esters (e.g., Ethyl 5-methyl-3-oxohexanoate, as in ). Use HPLC with a chiral column to assess enantiomeric purity, referencing retention times against known standards.

Q. How should researchers handle safety protocols during synthesis and handling?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar esters (e.g., 5-methyl-2-(1-methylethyl)cyclohexyl-3-oxo butanoate ). Use flame-resistant lab gear, avoid water in firefighting (due to ester flammability ), and ensure fume hoods are operational during synthesis.

Advanced Research Questions

Q. How can discrepancies in spectroscopic or crystallographic data between studies be resolved?

- Methodological Answer :

Conduct a systematic literature review using databases like SciFinder or Reaxys. Follow 10’s framework: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), use Boolean operators (e.g., "methyl ester + synthesis + NMR"), and document search terms in spreadsheets 10. For crystallographic conflicts, re-refine raw data with SHELXL and compare residual factors (R-values) .

05 文献检索Literature search for meta-analysis02:58

Q. What computational strategies are suitable for modeling the compound’s conformational dynamics in solution?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and predict NMR shifts. Use molecular dynamics simulations (AMBER or GROMACS) to study solvation effects. Validate against experimental data (e.g., NOESY for spatial proximity in NMR).

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Use chiral catalysts (e.g., BINOL-derived) and monitor progress via chiral HPLC. Reference synthetic pathways from analogous esters (e.g., Ethyl 5-methyl-3-oxohexanoate ).

Q. What methodologies are recommended for studying thermal decomposition pathways?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products. Perform kinetic studies (e.g., Kissinger method) under inert and oxidative atmospheres. Compare with safety data from structurally related compounds .

Data Management and Validation

Q. What strategies ensure reproducibility in crystallographic studies?

- Methodological Answer : Deposit raw diffraction data in repositories (e.g., CCDC). Use SHELXL’s TWIN/BASF commands to refine twinned crystals . Report Flack parameters for absolute configuration and check for missed symmetry via PLATON.

Literature and Collaboration

Q. How can researchers collaborate effectively to resolve conflicting data interpretations?

- Methodological Answer :

Use collaborative platforms (e.g., COS.IO ) to share raw data. Host joint refinement sessions using SHELXL and cross-validate spectroscopic assignments via shared databases (e.g., NMRShiftDB). Publish detailed supplementary materials with methodological annotations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.